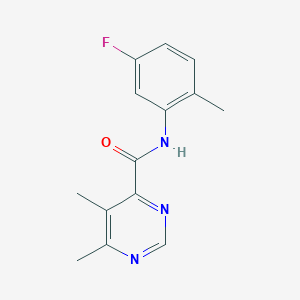
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FM-381, is a small molecule compound that has been developed as a potential treatment for cancer. It belongs to the class of pyrimidine-based compounds that have been shown to have anti-tumor activity in preclinical studies.
作用機序
The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is a key player in the regulation of cell growth and division. By inhibiting MDM2, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile.
実験室実験の利点と制限
One of the main advantages of using N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and division, as well as for testing the efficacy of other anti-cancer agents. However, one limitation of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of potential future directions for the development of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One possibility is to explore its use in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Another direction is to investigate its potential as a treatment for specific cancer types, such as breast or lung cancer. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and to identify any potential side effects or toxicity concerns.
合成法
The synthesis of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dimethylpyrimidine-4-amine in the presence of a base to give N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The overall yield of the synthesis is around 40%, and the purity of the compound is greater than 95%.
科学的研究の応用
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have synergistic effects when combined with other anti-cancer agents, such as paclitaxel and gemcitabine.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOXMXBWDAVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)
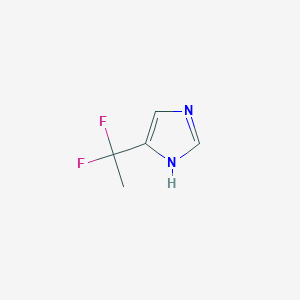
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
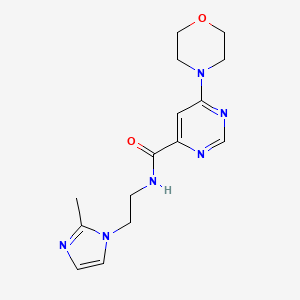
![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)
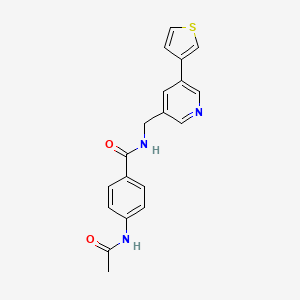
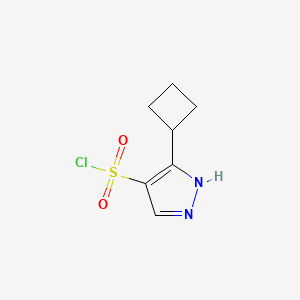
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)
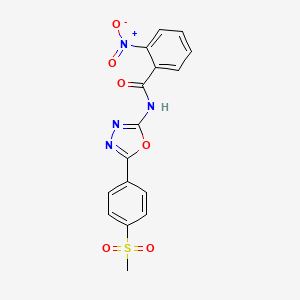
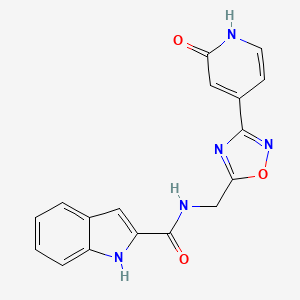

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2659057.png)